3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one is a synthetic, low-molecular-weight (342.39 g/mol) quinoxalin-2(1H)-one derivative. The core quinoxalinone scaffold is a privileged structure in drug discovery, often associated with kinase inhibition , but this specific analog features a unique, sterically demanding 2,2-diphenyl-2-hydroxyethyl substituent at the C3 position.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
CAS No. 645475-48-5
Cat. No. B12594864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one
CAS645475-48-5
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3NC2=O)(C4=CC=CC=C4)O
InChIInChI=1S/C22H18N2O2/c25-21-20(23-18-13-7-8-14-19(18)24-21)15-22(26,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,26H,15H2,(H,24,25)
InChIKeyUKVJGFKXXIQDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one (CAS 645475-48-5): A Structurally Differentiated Quinoxalinone Scaffold for Medicinal Chemistry


3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one is a synthetic, low-molecular-weight (342.39 g/mol) quinoxalin-2(1H)-one derivative . The core quinoxalinone scaffold is a privileged structure in drug discovery, often associated with kinase inhibition [1], but this specific analog features a unique, sterically demanding 2,2-diphenyl-2-hydroxyethyl substituent at the C3 position. This bulky, hydrogen-bond-donating/acceptor group is a key structural differentiator from simpler 3-methyl or 3-phenyl quinoxalinones, resulting in a distinct lipophilicity profile (XLogP: 3) and polar surface area (tPSA: 61.7 Ų) that can critically influence target binding, ADME properties, and intellectual property space .

Why Generic 3-Substituted Quinoxalin-2(1H)-ones Cannot Substitute for 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one


Simple generic substitution is not feasible for quinoxalin-2(1H)-one analogs due to the profound impact of the C3 substituent on biological activity. The class is known for its structure-activity relationship (SAR) sensitivity, where small changes at the C3 position can drastically alter kinase inhibition, cytotoxicity, and selectivity profiles [1]. This specific compound features a bulky 2,2-diphenyl-2-hydroxyethyl group, a motif not found in common, less expensive analogs like 3-methylquinoxalin-2(1H)-one. This substituent introduces significant steric bulk, an additional hydrogen bond donor/acceptor (the tertiary alcohol), and a highly lipophilic character (XLogP: 3) compared to simpler alkyl or aryl derivatives . Therefore, swapping it for a less decorated analog would not only change the physicochemical properties but would also constitute a different chemical entity with an unpredictable biological fingerprint, potentially invalidating any established SAR or patent position.

Quantitative Differentiation Evidence for 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one vs. Analogous Quinoxalinones


Enhanced Steric Bulk: Heavy Atom Count Comparison

An analysis of the molecular formula reveals the target compound contains 26 heavy atoms, significantly more than the core quinoxalinone scaffolds like 3-methylquinoxalin-2(1H)-one (C9H8N2O, 12 heavy atoms) [1]. This quantifies the substantial increase in steric bulk introduced by the 2,2-diphenyl-2-hydroxyethyl substituent, a key parameter for target binding pocket occupancy.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Significantly Higher Lipophilicity (XLogP) vs. Common C3-Substituted Analogs

The target compound has a computed XLogP of 3, indicating high lipophilicity . This is a stark contrast to the more common 3-methylquinoxalin-2(1H)-one, which has a computed XLogP of approximately 0.86 [1]. The difference of over two log units represents a greater than 100-fold increase in the compound's partition coefficient, directly impacting membrane permeability, solubility, and off-target binding potential.

ADME Drug-likeness Lipophilicity

Dual Hydrogen Bond Donor/Acceptor Capability at the C3 Substituent

The presence of a tertiary alcohol on the C3 substituent provides a distinct hydrogen bond donor/acceptor feature, giving the molecule a total of 2 H-bond donors and 3 H-bond acceptors . This is a clear departure from C3-aryl or C3-alkyl quinoxalinones, which typically lack an H-bond donor on this vector. For instance, 3-phenylquinoxalin-2(1H)-one has 1 donor and 2 acceptors [1]. The additional donor can form a specific, directed interaction with a target protein residue, a capability absent in common analogs.

Molecular Recognition Binding Affinity Pharmacophore Modeling

Distinct Topological Polar Surface Area (tPSA) for Optimized Membrane Permeability

The compound has a calculated topological polar surface area (tPSA) of 61.7 Ų . This value is notably higher than that of the less polar 3-methylquinoxalin-2(1H)-one (tPSA = 41.5 Ų) [1], placing it in a different property space for predicting oral absorption and blood-brain barrier penetration. A tPSA of 61.7 Ų is well within the typical range (under 140 Ų) for oral drugs, but the difference from non-hydroxylated analogs is significant for fine-tuning CNS exposure.

ADME BBB Permeability Drug Design

Optimal Application Scenarios for 3-(2,2-Diphenyl-2-hydroxyethyl)quinoxaline-2(1H)-one Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring a Bulky, Lipophilic C3 Group

When optimizing a quinoxaline-based kinase inhibitor, SAR studies often demand exploring a lipophilic pocket. This compound's XLogP of 3 and high heavy atom count make it an ideal candidate for building a focused library directed at such a pocket, where a simpler methyl or phenyl analog would fail to occupy the available space, potentially leading to lower potency [1].

Probing Hydrogen Bond Donor Interactions in a Target Binding Site

In drug discovery projects where a pharmacophore model or a protein crystal structure suggests a key hydrogen bond donor interaction near the C3 position of the quinoxaline core, this compound serves as a specific chemical probe. Its tertiary alcohol provides that donor capability, a feature absent in all 3-alkyl and most 3-aryl quinoxalinones, enabling a direct test of this binding hypothesis .

Fine-Tuning CNS Drug Candidate Properties via tPSA Modulation

For central nervous system (CNS) drug discovery programs where precise control over brain penetration is required, this compound's tPSA of 61.7 Ų fills a specific property gap between low-tPSA, highly permeable analogs and high-tPSA, peripherally restricted ones. This allows medicinal chemists to systematically explore a defined tPSA window to achieve the desired CNS pharmacokinetic/pharmacodynamic relationship .

Creation of Proprietary Chemical Space and IP Differentiation

In an intellectual property landscape crowded with generic quinoxalinone kinase inhibitors, this compound's unique 2,2-diphenyl-2-hydroxyethyl substitution pattern provides a clear structural departure and is specifically claimed in patents like US-9212130-B2, which covers heterocyclic derivatives and pharmaceutical compositions . Procuring and using this specific compound is essential for any organization seeking to operate within or differentiate its portfolio from this specific patent space.

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